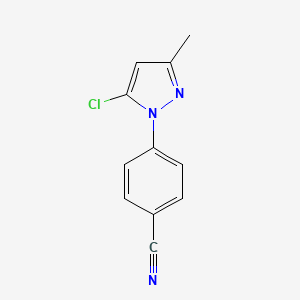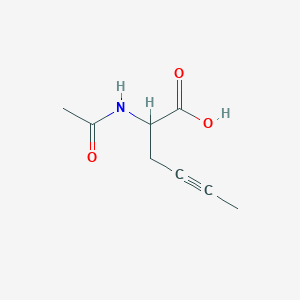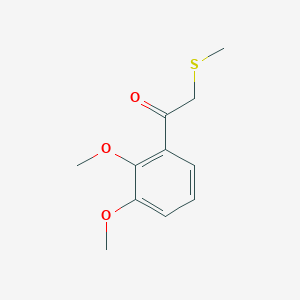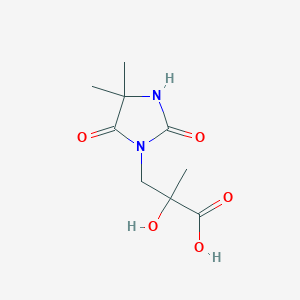![molecular formula C6H5F3N4O B1454744 8(5H)-オキソ-6,7-ジヒドロ- [1,2,4]トリアゾロ[4,3-a]ピラジン-3-イルトリフルオロメタン CAS No. 877402-45-4](/img/structure/B1454744.png)
8(5H)-オキソ-6,7-ジヒドロ- [1,2,4]トリアゾロ[4,3-a]ピラジン-3-イルトリフルオロメタン
概要
説明
3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one is a heterocyclic compound that features a trifluoromethyl group and a triazolopyrazine ring system
科学的研究の応用
3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents, particularly in the treatment of diabetes and cancer.
Industry: Utilized in the production of specialty chemicals and advanced materials
作用機序
Target of Action
It is mentioned that this compound is a pharmaceutical intermediate used in the preparation of sitagliptin , a drug that targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
If it contributes to the action of sitagliptin, it may be involved in inhibiting the dpp-4 enzyme, thereby increasing the levels of incretin hormones . This would enhance insulin secretion and inhibit glucagon release, leading to a decrease in blood glucose levels .
Biochemical Pathways
As a potential component of sitagliptin, it may influence the incretin hormone pathway . By inhibiting DPP-4, the compound could prevent the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon release .
Result of Action
If it contributes to the action of sitagliptin, it may result in increased levels of incretin hormones, enhanced insulin secretion, inhibited glucagon release, and ultimately, a decrease in blood glucose levels .
Action Environment
It is worth noting that the synthesis of this compound involves several steps, including reactions under nitrogen protection and at various ph levels . These factors could potentially influence the compound’s stability and efficacy.
生化学分析
Biochemical Properties
3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one plays a crucial role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceutical compounds such as sitagliptin . It interacts with enzymes like dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism . The compound’s interaction with DPP-4 inhibits the enzyme’s activity, leading to increased insulin secretion and decreased blood glucose levels . Additionally, it may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, its inhibition of DPP-4 affects the insulin signaling pathway, leading to improved glucose uptake by cells . Moreover, the compound’s impact on gene expression can result in altered cellular functions, such as increased insulin production and secretion . These effects make it a valuable compound for studying diabetes and other metabolic disorders.
Molecular Mechanism
At the molecular level, 3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one exerts its effects primarily through enzyme inhibition . By binding to the active site of DPP-4, it prevents the enzyme from degrading incretin hormones, which are responsible for stimulating insulin release . This binding interaction is crucial for the compound’s ability to regulate blood glucose levels. Additionally, the compound may influence other molecular targets, leading to changes in gene expression and protein activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one can change over time. The compound’s stability and degradation are important factors to consider . Studies have shown that it remains stable under specific conditions, but may degrade over time, affecting its efficacy . Long-term exposure to the compound can lead to sustained changes in cellular function, such as prolonged insulin secretion and improved glucose metabolism . These temporal effects are critical for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one vary with different dosages in animal models . At lower doses, the compound effectively inhibits DPP-4, leading to improved glucose regulation without significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to organs and tissues . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one is involved in several metabolic pathways, particularly those related to glucose metabolism . It interacts with enzymes such as DPP-4, influencing the breakdown and utilization of glucose . The compound’s effects on metabolic flux and metabolite levels are significant, as they can lead to improved glucose regulation and insulin sensitivity . These interactions highlight the compound’s potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
Within cells and tissues, 3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one is transported and distributed through various mechanisms . It may interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its activity and efficacy . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one plays a significant role in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in biochemical processes . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one typically involves multiple steps:
Hydrazine Substitution: Starting with 2-chloropyrazine, hydrazine hydrate is added in ethanol under controlled pH conditions to form an intermediate.
Trifluoroacetyl Group Induction: The intermediate is then reacted with trifluoroacetic anhydride in the presence of chlorobenzene and methanesulfonic acid, followed by refluxing and distillation to introduce the trifluoromethyl group.
Cyclization and Pyrazine Ring Reduction: The mixture is further processed under reduced pressure and specific pH conditions to achieve cyclization and reduction of the pyrazine ring.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pH, and reaction time.
Purification: Utilizing techniques such as distillation, crystallization, and filtration to purify the final product.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.
化学反応の分析
Types of Reactions
3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation Products: Formation of oxides and hydroxides.
Reduction Products: Formation of reduced derivatives with modified functional groups.
Substitution Products: Formation of new compounds with substituted functional groups.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: A closely related compound with similar structural features.
1,1,1-Trifluoroethane: Contains the trifluoromethyl group but lacks the triazolopyrazine ring.
Trifluoromethanesulfonic Acid: Another trifluoromethyl-containing compound with different chemical properties.
Uniqueness
3-(Trifluoromethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one is unique due to its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various pharmaceutical agents sets it apart from other similar compounds .
特性
IUPAC Name |
3-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N4O/c7-6(8,9)5-12-11-3-4(14)10-1-2-13(3)5/h1-2H2,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNNTMBQPSTNQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877402-45-4 | |
| Record name | 3-(Trifluoromethyl)-6,7-dihydro-(1,2,4)triazolo(4,3-a)pyrazin-8(5H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877402454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(TRIFLUOROMETHYL)-6,7-DIHYDRO-(1,2,4)TRIAZOLO(4,3-A)PYRAZIN-8(5H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YJ3TE28KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1454679.png)
![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)

![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454683.png)
